Cas no 2648945-12-2 ((3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride)

(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative characterized by its reactive sulfonyl fluoride group, which enables selective covalent modification of serine residues in proteins and enzymes. This compound is particularly useful in chemical biology and proteomics research, where it serves as a versatile probe for activity-based protein profiling (ABPP). Its oxane ring structure with dimethyl substitution enhances stability while maintaining reactivity. The compound is suitable for applications in inhibitor development, target identification, and mechanistic studies due to its selective and irreversible binding properties. It is typically handled under anhydrous conditions to preserve its reactivity and stored at low temperatures to prevent degradation.
(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride structure
2648945-12-2 structure
Product Name:(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride
CAS No:2648945-12-2
MF:C8H15FO3S
MW:210.266305208206
CID:6071982
PubChem ID:165922178
Update Time:2025-06-08

(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-7469858
    • 2648945-12-2
    • (3,3-dimethyloxan-2-yl)methanesulfonyl fluoride
    • (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride
    • Inchi: 1S/C8H15FO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3
    • InChI Key: VYRYXGZICAONRC-UHFFFAOYSA-N
    • SMILES: S(CC1C(C)(C)CCCO1)(=O)(=O)F

Computed Properties

  • Exact Mass: 210.07259367g/mol
  • Monoisotopic Mass: 210.07259367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.8Ų

(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride Pricemore >>

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Additional information on (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride

Introduction to (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride (CAS No. 2648945-12-2)

(3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 2648945-12-2, this compound is recognized for its unique structural properties and potential applications in synthetic chemistry and drug development. Its molecular structure, featuring a dimethyloxan core and a methanesulfonyl fluoride substituent, makes it a versatile intermediate in the synthesis of various bioactive molecules.

The compound's reactivity is primarily attributed to the presence of the sulfonyl fluoride group, which is a well-known leaving group in organic synthesis. This feature allows for its extensive use in nucleophilic substitution reactions, enabling the construction of complex molecular architectures. In recent years, there has been a growing interest in exploring the applications of sulfonyl fluorides in medicinal chemistry due to their ability to facilitate the introduction of sulfonyl groups into target molecules.

One of the most compelling aspects of (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) is its role as a key intermediate in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have demonstrated broad-spectrum biological activity, making them valuable candidates for therapeutic intervention. The compound's ability to introduce a sulfonyl group efficiently into various substrates has made it an indispensable tool in the development of new sulfonamide derivatives.

Recent advancements in synthetic methodologies have highlighted the importance of (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) in constructing complex organic molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The precision with which this compound can functionalize other molecules underscores its significance in modern drug discovery.

The structural motif of dimethyloxan in (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) also contributes to its unique chemical properties. The dimethyl group enhances the stability of the molecule while maintaining its reactivity, making it an ideal candidate for further derivatization. This balance between stability and reactivity has been exploited by chemists to create a diverse array of derivatives with tailored biological activities.

In addition to its role in drug development, (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) has found applications in materials science and agrochemicals. Its ability to introduce functional groups into large molecular frameworks has made it useful in the synthesis of polymers and specialty chemicals. The compound's versatility is further demonstrated by its use in cross-coupling reactions, where it serves as an effective electrophile for forming carbon-carbon bonds.

The synthesis of (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a dimethyl oxane derivative, which is then functionalized with a methanesulfonyl group through fluorination reactions. These synthetic routes underscore the compound's importance as a building block in organic chemistry.

Ongoing research continues to uncover new applications for (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride). For example, studies have explored its use in asymmetric synthesis, where it serves as a chiral auxiliary or ligand component. The ability to induce stereoselectivity in reactions is crucial for developing enantiomerically pure drugs with enhanced therapeutic efficacy.

The safety profile of (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride) is another critical consideration in its application. While sulfonyl fluorides can be reactive intermediates, proper handling and storage protocols ensure their safe use in laboratory settings. Researchers have developed protocols for handling these compounds that minimize risks associated with their reactivity.

In conclusion, (3,3-Dimethyloxan-2-yl)methanesulfonyl fluoride (CAS No. 2648945-12-2)) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing complex bioactive molecules. As research continues to advance, the applications of this compound are expected to expand further, contributing to innovative solutions in drug discovery and materials science.

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